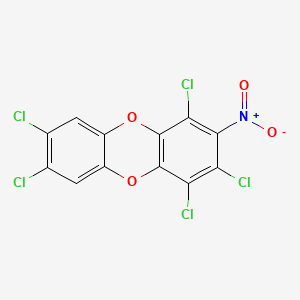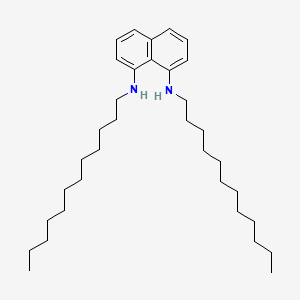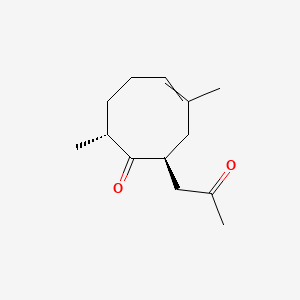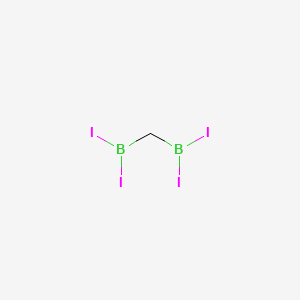
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxin (PCDD), a group of long-lived polyhalogenated organic compounds. These compounds are primarily anthropogenic and contribute to toxic, persistent organic pollution in the environment . The structure of this compound consists of two benzene rings joined by two oxygen bridges, with chlorine and nitro groups attached at specific positions .
Méthodes De Préparation
The synthesis of polychlorinated dibenzodioxins, including 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin, typically involves the chlorination of dibenzo-p-dioxin. Industrial production methods often involve the incineration of chlorine-containing substances such as polyvinyl chloride (PVC) and the chlorine bleaching of paper . The most common method of reducing the quantity of dioxins formed is through rapid quenching of the exhaust gases .
Analyse Des Réactions Chimiques
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Applications De Recherche Scientifique
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin has several scientific research applications:
Chemistry: It is used to study the effects of halogenated aromatic hydrocarbons on chemical reactions and environmental pollution.
Biology: It is used to investigate the bioaccumulation and toxic effects of dioxins in living organisms.
Medicine: It is used to study the mechanisms of toxicity and the potential health effects of exposure to dioxins.
Industry: It is used to monitor and control the release of dioxins during industrial processes.
Mécanisme D'action
The mechanism of action of 3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin involves the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it binds to specific DNA sequences called xenobiotic response elements (XREs). This binding activates the transcription of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes .
Comparaison Avec Des Composés Similaires
3-Nitro-1,2,4,7,8-pentachlorodibenzo-p-dioxin is similar to other polychlorinated dibenzodioxins, such as:
- 1,2,3,7,8-Pentachlorodibenzo-p-dioxin
- 2,3,7,8-Tetrachlorodibenzo-p-dioxin
- 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin
- 1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin
- 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin
- 1,2,3,4,5,6,7,8-Octachlorodibenzo-p-dioxin .
What sets this compound apart is the presence of the nitro group, which can influence its chemical reactivity and toxicity.
Propriétés
Numéro CAS |
106352-67-4 |
|---|---|
Formule moléculaire |
C12H2Cl5NO4 |
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
1,2,4,7,8-pentachloro-3-nitrodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Cl5NO4/c13-3-1-5-6(2-4(3)14)22-12-9(17)10(18(19)20)7(15)8(16)11(12)21-5/h1-2H |
Clé InChI |
KETCEPLTWRYWQQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=CC(=C1Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(4-Methylbenzene-1-sulfonyl)-1H-indol-4-yl]-1-phenylbutane-1,3-dione](/img/structure/B14333913.png)

![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)

![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/structure/B14333934.png)
![5-[(2-Aminoethyl)amino]-2-nitrophenol](/img/structure/B14333954.png)

![2-Chloro-5-[(6,7-dimethoxyisoquinolin-4-yl)methyl]phenol](/img/structure/B14333959.png)
![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
silane](/img/structure/B14333977.png)



